3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups, including a pyrazolo[1,5-a]pyrimidine core, a dimethoxyphenyl group, a methylpiperidinyl group, and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazolo[1,5-a]pyrimidine core is a bicyclic structure with nitrogen atoms. The dimethoxyphenyl and methylpiperidinyl groups are attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties like melting point, IR spectrum, NMR data, and mass spectrometry data can be found in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives, including those with modifications on the 3,4-dimethoxyphenyl and 4-methylpiperidin-1-yl groups, are synthesized through various chemical reactions, including microwave irradiative cyclocondensation, to produce compounds with specific structural features. These compounds are characterized using techniques like IR, NMR, and mass spectroscopy, revealing detailed insights into their chemical structures and potential reactivity (Deohate & Palaspagar, 2020; Khan et al., 2014).
Biological Evaluation for Anticancer and Antimicrobial Activities
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. Compounds within this class have been evaluated for their antimicrobial and anticancer properties, showing promising activities against various bacterial strains and cancer cell lines. These evaluations suggest their potential as therapeutic agents (Hafez et al., 2016; Rahmouni et al., 2016).
Potential as Serotonin and Adenosine Receptor Antagonists
Research has also identified pyrazolo[1,5-a]pyrimidine derivatives as potent serotonin 5-HT6 receptor antagonists and adenosine receptor affinity agents. These compounds exhibit selectivity and potency towards these receptors, indicating their potential use in treating neurological and psychological disorders (Ivachtchenko et al., 2011; Harden et al., 1991).
Antiviral and Anti-inflammatory Properties
Further studies explore the antiviral properties of pyrazolo[1,5-a]pyrimidine analogues and their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. These findings highlight the versatility of this chemical class in addressing a range of diseases and conditions, from viral infections to inflammation (Munier-Lehmann et al., 2015; Auzzi et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-14-8-10-25(11-9-14)20-12-15(2)23-22-21(16(3)24-26(20)22)17-6-7-18(27-4)19(13-17)28-5/h6-7,12-14H,8-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXQOQYYLKWCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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